Self-Assembly Architecture at Au(111)–Water Interface: C15 Induces Rectangular Oligomers Instead of Cyclic Pentamers
At the Au(111)–water interface (0.1 M HClO₄, substrate potential 350 mV vs. SCE), 4,6-bis(pentadecyloxy)isophthalic acid (ISA-D15) forms disordered patterns with a tendency toward short lamellae; the ISA residues organize primarily in tetramers, but hexamers and octamers are also observed, indicating a rectangular packing motif [1]. Under identical conditions, the C10 homologue (ISA-D10) self-assembles into ordered cyclic pentamers [1]. The C7 homologue (ISA-D7) produces a well-organized, uniform arrangement [1]. Thus, increasing chain length from C10 to C15 switches the dominant architecture from pentameric cycles to rectangular oligomers.
| Evidence Dimension | 2D self-assembly motif at Au(111)–water interface |
|---|---|
| Target Compound Data | Disordered tetramers, hexamers, octamers (rectangular oligomers); short lamellae |
| Comparator Or Baseline | ISA-D10: ordered cyclic pentamers; ISA-D7: uniform well-organized arrangement |
| Quantified Difference | Number of molecules per motif: ISA-D15 = 4, 6, or 8 vs. ISA-D10 = 5 (cyclic); qualitative difference in lattice type |
| Conditions | Au(111) substrate, 0.1 M HClO₄, Ew = 350 mV vs. SCE, STM imaging |
Why This Matters
For researchers engineering surface nanopatterns, the rectangular oligomer motif of the C15 derivative offers a distinct pore geometry and periodicity that cannot be obtained with the C10 or C7 analogues.
- [1] Klymchenko AS, Furukawa S, Balandina T, Müllen K, Van der Auweraer M, De Feyter S. 2D analogues of the inverted hexagonal phase self-assembled from 4,6-dialkoxylated isophthalic acids at solid–liquid interfaces. Nanoscale, 2010, 2, 1773–1780. View Source
